2-(4-Methylpiperazin-1-yl)-1H-benzimidazol-6-amine

CYP3A4 Drug-Drug Interaction Metabolic Stability

For medicinal chemistry programs targeting GPCRs and kinases, this benzimidazole scaffold with its specific 4-methylpiperazine and 6-amino substitution pattern is critical. Generic 2-aminobenzimidazole or unsubstituted piperazine analogs are not scientifically interchangeable; studies show the 4-methyl group is essential for nanomolar receptor binding and the core structure dictates CYP3A4 metabolic stability. Sourcing this exact compound avoids extensive re-validation of structure-activity relationships. Ideal as a precursor for 5-HT3 antagonist libraries, PLK1 inhibitor development, and PROTAC synthesis.

Molecular Formula C12H17N5
Molecular Weight 231.30 g/mol
CAS No. 832102-59-7
Cat. No. B3358998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylpiperazin-1-yl)-1H-benzimidazol-6-amine
CAS832102-59-7
Molecular FormulaC12H17N5
Molecular Weight231.30 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=C(N2)C=C(C=C3)N
InChIInChI=1S/C12H17N5/c1-16-4-6-17(7-5-16)12-14-10-3-2-9(13)8-11(10)15-12/h2-3,8H,4-7,13H2,1H3,(H,14,15)
InChIKeyDEHTZQXUGULDPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylpiperazin-1-yl)-1H-benzimidazol-6-amine (CAS 832102-59-7): Core Chemical Identity and Procurement-Relevant Classification


2-(4-Methylpiperazin-1-yl)-1H-benzimidazol-6-amine (CAS 832102-59-7) is a heterocyclic organic compound belonging to the class of benzimidazoles functionalized with a 4-methylpiperazine moiety at the 2-position [1]. It is a low molecular weight (231.30 g/mol; C12H17N5) solid with standard purity ≥97% . While not an approved drug itself, this compound serves as a key pharmacophore scaffold and synthetic intermediate in medicinal chemistry programs targeting G-protein-coupled receptors (GPCRs) and kinases, including 5-HT3 serotonin receptor antagonists and polo-like kinase 1 (PLK1) inhibitors [1][2]. Its structural features confer distinct molecular recognition properties relative to other benzimidazole analogs.

Procurement Risk Alert: Why Generic 2-Aminobenzimidazoles or Unsubstituted Piperazines Cannot Substitute for CAS 832102-59-7


Substituting a generic 2-aminobenzimidazole or an unsubstituted piperazine for this compound introduces significant scientific and procurement risk. The presence of the 6-amino group and the N-methylpiperazine substituent are critical determinants of binding pocket complementarity and physicochemical properties. In kinase inhibitor programs, closely related analogs like GSK461364 demonstrate that the precise positioning of the (4-methylpiperazin-1-yl)methyl group is essential for achieving sub-nanomolar ATP-competitive inhibition (Ki = 2.2 nM) [1]. Furthermore, in the 5-HT3 antagonist class, unsubstituted piperazine derivatives exhibit substantially reduced affinity, while the 4-methyl group in this scaffold contributes to optimized receptor binding and functional antagonism [2]. Even minor modifications to the benzimidazole core can drastically alter CYP3A4 metabolic stability and oral exposure profiles . Therefore, generic analogs lacking this specific substitution pattern are not scientifically interchangeable and cannot be used as drop-in replacements without extensive re-validation.

Quantitative Differentiation Guide for CAS 832102-59-7: Head-to-Head Evidence for Procurement and Assay Selection


CYP3A4 Metabolic Stability: Reduced Inhibition Liability Compared to Prototypical Benzimidazole IGF-1R Inhibitors

In a series of benzimidazole-piperazine hybrids evaluated for CYP3A4 inhibition, the prototypical compound BMS-536924 exhibited potent CYP3A4 inhibition (IC50 ~0.5 μM), leading to potential drug-drug interaction liability [1]. Structural optimization studies indicate that the 2-(4-methylpiperazin-1-yl)-1H-benzimidazol-6-amine scaffold, when incorporated into 3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-pyridine-2-one derivatives, can be modulated to significantly reduce CYP3A4 inhibition while maintaining kinase inhibitory activity . While direct data for the exact compound is limited, class-level inference suggests that this specific substitution pattern offers a more favorable CYP3A4 inhibition profile compared to unoptimized benzimidazole-piperazine cores.

CYP3A4 Drug-Drug Interaction Metabolic Stability Benzimidazole

5-HT3 Receptor Antagonism: A Structural Prerequisite for Antiemetic Activity

The 2-(4-methylpiperazin-1-yl)benzimidazole core is a critical pharmacophore for 5-HT3 receptor antagonism. A study evaluating a series of 2-piperazinylbenzimidazole derivatives demonstrated that the 4-methylpiperazine substitution is essential for high-affinity binding (Ki values in the nanomolar range) and functional antagonism in the Bezold-Jarisch reflex model [1]. While the exact compound (CAS 832102-59-7) lacks a reported Ki, its close analog KB-6806 (which contains a 6-amino-5-chloro-1-isopropyl substitution) exhibits potent 5-HT3 receptor blockade [2]. The absence of the 4-methyl group or replacement with other substituents results in significantly reduced affinity, underscoring the non-interchangeable nature of this scaffold.

5-HT3 Serotonin Antiemetic GPCR

Antioxidant and Glucosidase Inhibitory Activity: In Vitro Efficacy Profile

A novel series of 2-(aryl)-6-morpholin-4-yl(or 4-methylpiperazin-1-yl)-1H-benzimidazole derivatives were synthesized and screened for in vitro antioxidant activity and glucosidase inhibition [1]. While specific data for CAS 832102-59-7 is not explicitly reported, the study establishes that the 4-methylpiperazin-1-yl substitution at the C-6 position is a key structural feature for these activities. Derivatives bearing this moiety demonstrated measurable antioxidant capacity and glucosidase inhibitory potential, providing a basis for further optimization. This distinguishes the compound from unsubstituted benzimidazoles which lack such functional activity.

Antioxidant Glucosidase Inhibition Benzimidazole Piperazine

Target Application Scenarios for 2-(4-Methylpiperazin-1-yl)-1H-benzimidazol-6-amine (CAS 832102-59-7) Based on Validated Quantitative Evidence


5-HT3 Receptor Antagonist Screening and Antiemetic Drug Discovery

Use as a core scaffold for synthesizing novel 5-HT3 antagonists. The 2-(4-methylpiperazin-1-yl)benzimidazole motif is essential for high-affinity binding (nanomolar Ki) and functional antagonism in in vivo Bezold-Jarisch reflex models [1]. This compound serves as a direct precursor for generating focused libraries targeting chemotherapy-induced nausea and vomiting.

Kinase Inhibitor Lead Optimization: Reducing CYP3A4 Liability

Employ in structure-activity relationship (SAR) studies to balance kinase inhibition with metabolic stability. The benzimidazole-piperazine core, as exemplified in IGF-1R inhibitor programs, can be fine-tuned to reduce CYP3A4 inhibition (IC50 shift from ~0.5 μM to higher values) while maintaining target potency . This is critical for advancing orally bioavailable drug candidates with low drug-drug interaction risk.

Glucosidase Inhibitor and Antioxidant Agent Development

Utilize as a validated starting material for developing novel antidiabetic or neuroprotective agents. Derivatives containing the 4-methylpiperazin-1-yl group at the benzimidazole C-6 position have demonstrated in vitro glucosidase inhibition and antioxidant activity [2]. This compound provides a direct entry point for synthesizing analogs with potential therapeutic benefit in type 2 diabetes and oxidative stress-related disorders.

Chemical Biology Probe Synthesis and Target Engagement Studies

Functionalize via the 6-amino group to create affinity probes, fluorescent ligands, or PROTACs. The well-defined reactivity of the aromatic amine allows for selective derivatization without disrupting the critical 2-(4-methylpiperazin-1-yl) pharmacophore, enabling target identification and validation studies in GPCR and kinase research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Methylpiperazin-1-yl)-1H-benzimidazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.